N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide
Description
N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide is a synthetic benzamide derivative featuring an isoxazole core substituted at position 5 with a 3,4-dimethoxyphenyl group. The isoxazole’s position 3 is linked via a methyl bridge to a 3,5-dimethoxy-substituted benzamide moiety. Its molecular formula is C₂₁H₂₂N₂O₆, with a calculated molecular weight of 398.41 g/mol .
Properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-25-16-7-14(8-17(11-16)26-2)21(24)22-12-15-10-19(29-23-15)13-5-6-18(27-3)20(9-13)28-4/h5-11H,12H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZAKERSDBMATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the 3,4-Dimethoxyphenyl Group: This step involves the use of a suitable coupling reagent to attach the 3,4-dimethoxyphenyl group to the isoxazole ring.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 3,5-dimethoxybenzoic acid under appropriate conditions to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of isoxazoline derivatives.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Key Structural Features of Compared Compounds
*Isoxaben’s molecular weight is estimated based on structural similarity.
Key Observations:
- Isoxaben vs. Target Compound : Both share an isoxazole-benzamide scaffold but differ in substitution patterns. Isoxaben’s 2,6-dimethoxybenzamide and branched alkyl substituent enhance lipophilicity, likely contributing to its herbicidal activity. The target compound’s 3,5-dimethoxybenzamide and aromatic substituent may alter binding specificity or solubility .
- Thiadiazole Derivatives (Compounds 6, 8a) : These analogs replace the isoxazole with a thiadiazole ring. Compound 8a incorporates a pyridine ring, introducing additional hydrogen-bonding sites. The absence of methoxy groups on their benzamide moieties reduces steric hindrance compared to the target compound .
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Data Comparison
*Predicted based on structural analogs.
Insights:
- The target compound’s IR and NMR profiles align with analogs, featuring methoxy (~3.8–4.0 ppm) and aromatic proton signals. Its mass spectrum would likely show a molecular ion at m/z 398, with fragments corresponding to methoxybenzamide (e.g., m/z 105, 77) .
- Thiadiazole derivatives (e.g., Compound 6) exhibit simpler fragmentation patterns due to fewer functional groups.
Biological Activity
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound features an isoxazole moiety, which is a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula is with a molecular weight of 396.4 g/mol.
Initial studies suggest that the biological activity of this compound involves interactions with specific enzymes or receptors. These interactions may lead to:
- Enzyme inhibition : The compound potentially inhibits enzymes involved in various biochemical pathways, which could be beneficial in treating conditions like cancer or neurodegenerative diseases.
- Receptor modulation : By interacting with specific receptors, this compound may influence signaling pathways that regulate cell growth and differentiation.
1. Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor effects. Isoxazole derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that certain isoxazole derivatives can effectively inhibit the growth of breast cancer and lymphoma cells through mechanisms involving apoptosis and cell cycle arrest.
2. Neuroprotective Effects
The compound's structural characteristics suggest potential neuroprotective properties. Isoxazole derivatives have been linked to the modulation of neuroinflammatory responses and protection against oxidative stress in neuronal cells. This makes them candidates for further exploration in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 1: Anticancer Activity
In a study examining the efficacy of related isoxazole compounds against human breast cancer cell lines (MCF-7), it was found that these compounds induced apoptosis through the activation of caspase pathways. The study highlighted that the introduction of methoxy groups significantly enhanced the anticancer activity compared to non-methoxy substituted analogs.
Case Study 2: Neuroprotective Mechanisms
Another research effort focused on the neuroprotective effects of isoxazole derivatives in models of oxidative stress-induced neuronal damage. The results indicated that these compounds reduced reactive oxygen species (ROS) levels and improved cell viability in primary neuronal cultures exposed to oxidative stressors.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
